4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-y lpropyl)-3-pyrrolin-2-one
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Overview
Description
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound that features a benzo[d]furan moiety, an ethoxyphenyl group, a hydroxy group, and a morpholinylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach is to start with the benzo[d]furan core, which can be synthesized through methods such as the cyclization of 2-hydroxybenzaldehyde with acetic anhydride . The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride . The morpholinylpropyl substituent can be added through a nucleophilic substitution reaction involving morpholine and a suitable alkyl halide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one can undergo various types of chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (PCC, DMP), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols) . Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .
Scientific Research Applications
4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved would depend on the specific biological system and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]furan derivatives, such as:
Benzofuran-2-carboxylic acid: Known for its antimicrobial properties.
2-(4-Ethoxyphenyl)benzofuran: Used in the synthesis of pharmaceuticals.
3-Hydroxy-2-morpholinobenzofuran: Investigated for its potential anticancer activity.
Uniqueness
What sets 4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties . This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C28H30N2O6 |
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Molecular Weight |
490.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H30N2O6/c1-2-35-21-10-8-19(9-11-21)25-24(26(31)23-18-20-6-3-4-7-22(20)36-23)27(32)28(33)30(25)13-5-12-29-14-16-34-17-15-29/h3-4,6-11,18,25,32H,2,5,12-17H2,1H3 |
InChI Key |
KWPNMLYAIHQPLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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